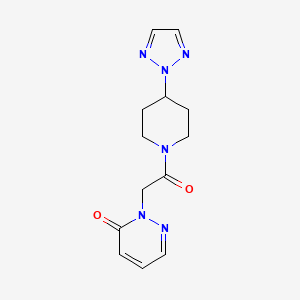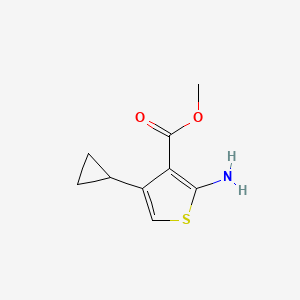
7-Fluoroquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoroquinolin-5-amine is a chemical compound with the molecular formula C9H7FN2 . It has a molecular weight of 162.17 . It is a solid substance that should be stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of 7-Fluoroquinolin-5-amine involves the reaction of ammonia with water at 150℃ for 9 hours in an autoclave .Molecular Structure Analysis
The InChI code for 7-Fluoroquinolin-5-amine is 1S/C9H7FN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms in the molecule.Chemical Reactions Analysis
Amines, such as 7-Fluoroquinolin-5-amine, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis
7-Fluoroquinolin-5-amine is a solid substance . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein and has inhibitory effects on CYP1A2 .Scientific Research Applications
Antibacterial Activity
Fluoroquinolones, a family of compounds that includes 7-Fluoroquinolin-5-amine, are known for their broad spectrum of antibacterial activity . They inhibit bacterial DNA-gyrase, which affects bacteria reproduction, resulting in high antibacterial activity .
Antineoplastic Applications
Fluorinated quinolines, including 7-Fluoroquinolin-5-amine, have been used in the development of antineoplastic drugs . These drugs are used in transplantation medicine and for the treatment of conditions such as rheumatic arthritis and psoriasis .
Treatment of Heart Diseases
Flosequinan, a drug developed from the quinoline skeleton, has been used for the treatment of heart diseases . The incorporation of a fluorine atom into azaaromatics, such as quinolines, enhances the biological activity of the compounds .
Agriculture Applications
A number of fluorinated quinolines have found application in agriculture . The specific applications in this field are not detailed in the sources, but it’s possible that they’re used as pesticides or growth regulators .
Components for Liquid Crystals
Fluorinated quinolines have also been used as components for liquid crystals . The unique properties of these compounds make them suitable for this application .
Cyanine Dyes
Quinolines have been used in the production of cyanine dyes . The fluorination of quinolines enhances their properties, making them useful in commercial production .
Mechanism of Action
Target of Action
It is known that fluoroquinolones, a family of compounds to which 7-fluoroquinolin-5-amine belongs, primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
Mode of Action
Fluoroquinolones generally work by inhibiting the aforementioned enzymes, dna gyrase and topoisomerase iv . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacteria cannot replicate or repair their DNA, leading to cell death.
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase iv, fluoroquinolones disrupt the dna replication process, which in turn affects all downstream processes that rely on dna replication, including protein synthesis and cell division .
Pharmacokinetics
It is known that fluoroquinolones generally have high gi absorption and are permeant to the blood-brain barrier . . These properties suggest that 7-Fluoroquinolin-5-amine may have good bioavailability.
Result of Action
As a fluoroquinolone, it is likely to cause bacterial cell death by inhibiting dna replication .
Action Environment
It is known that the effectiveness of fluoroquinolones can be affected by factors such as ph, presence of metal ions, and bacterial resistance mechanisms .
Safety and Hazards
7-Fluoroquinolin-5-amine is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
While specific future directions for 7-Fluoroquinolin-5-amine were not found, fluoroquinolones, a class of compounds to which it belongs, have been extensively studied for their antibacterial properties . They are used in human and veterinary medicine to treat bacterial infections, as well as in animal husbandry . Future research may focus on improving their antibacterial activity and reducing their side effects.
properties
IUPAC Name |
7-fluoroquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEBTUFCSVVQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2438492.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2438495.png)
![2-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438497.png)
![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2438498.png)


![Methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2438507.png)
![6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2438508.png)


![10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B2438512.png)

![3,4,5-triethoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2438514.png)